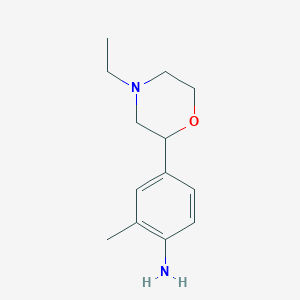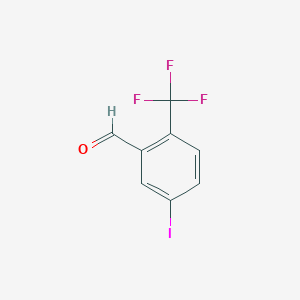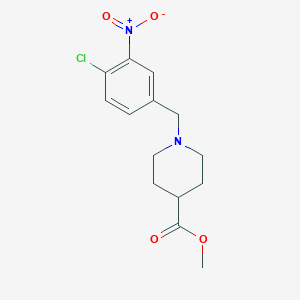![molecular formula C8H13NO2 B11818825 6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
6-Azaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-2-carboxylic acid can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yield and purity, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
6-Azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action of 6-Azaspiro[3.4]octane-2-carboxylic acid depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s unique spirocyclic structure likely plays a crucial role in its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
6-Boc-6-azaspiro[3.4]octane-2-carboxylic acid: This derivative includes a tert-butoxycarbonyl (Boc) protecting group, which can be used in peptide synthesis.
Uniqueness
6-Azaspiro[34]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-3-8(4-6)1-2-9-5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
JQCRUNOOEZBCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11818764.png)

![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)



